Structural Isomer Lipophilicity Differentiation: Target Compound (LogP 1.7) vs. 4-Boc-Aminomethylphenethylamine (LogP 3.3)
The target compound tert-butyl 4-(aminomethyl)phenethylcarbamate (CAS 1094689-12-9) exhibits a computed XLogP3-AA of 1.7 [1]. Its structural isomer, 4-Boc-aminomethylphenethylamine (CAS 187283-19-8), which differs only in the connectivity of the Boc-amine relative to the phenethyl backbone, has a reported LogP of 3.3037 . This represents a 1.6 log-fold difference. This distinction is critical because CAS 187283-19-8 features the Boc group directly on the aminomethyl group attached to the aromatic ring, while the target compound has the Boc group on the ethylamine linker, preserving a free benzylamine moiety.
| Evidence Dimension | Computed/Reported LogP (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 4-Boc-aminomethylphenethylamine (CAS 187283-19-8): LogP = 3.3037 |
| Quantified Difference | Δ LogP = 1.6 (comparator is ~40-fold more lipophilic based on logP difference) |
| Conditions | Computed partition coefficients; the target value is from PubChem XLogP3-AA; the comparator value is a reported chemical database value. |
Why This Matters
A 1.6 logP difference translates to substantially different chromatographic retention times, aqueous solubility, and potential membrane permeability, making the target compound the preferred choice for medicinal chemistry programs requiring balanced polarity.
- [1] PubChem. Tert-butyl 4-(aminomethyl)phenethylcarbamate. Computed by XLogP3 3.0. XLogP3-AA: 1.7. View Source
